
2-Bromo-1-methoxypropane
Overview
Description
2-Bromo-1-methoxypropane is an organic compound with the molecular formula C4H9BrO. It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a propane backbone. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-methoxypropane can be synthesized through the bromination of 1-methoxypropane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Aldehydes and carboxylic acids are formed.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
2-Bromo-1-methoxypropane is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and elimination reactions.
Chemical Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻), leading to the formation of alcohols, nitriles, and amines.
- Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
- Oxidation: The methoxy group can be oxidized to generate aldehydes or carboxylic acids.
Pharmaceutical Research
Drug Development:
In pharmaceutical research, this compound is employed in the development of new drugs and therapeutic agents. Its ability to modify biological molecules makes it valuable for creating compounds with specific pharmacological properties.
Biological Activity:
Research indicates that this compound may exhibit anticholinesterase activity, which could impact neurotransmitter levels in the central nervous system. This property is particularly relevant for developing treatments for neurodegenerative diseases.
Material Science
Polymer Synthesis:
this compound is used in preparing specialized polymers and materials with unique properties. Its reactivity allows for the incorporation of bromine into polymer chains, potentially enhancing material characteristics such as thermal stability and mechanical strength.
Biological Studies
Enzyme Inhibition:
The compound has been utilized in studies involving enzyme inhibition and protein modification. Its mechanism of action involves acting as an alkylating agent, where the bromine atom can interact with nucleophilic sites on biomolecules, potentially altering their structure and function .
Neuroactivity:
Preliminary studies suggest that this compound may influence neuronal activity through modulation of neurotransmitter systems. This aspect warrants further investigation into its potential neuroactive properties.
Case Study 1: Synthesis of Alcohols
In a study focused on synthesizing alcohols from this compound, researchers demonstrated the successful substitution of bromine with hydroxide ions using sodium hydroxide as a reagent. The reaction yielded high purity alcohols suitable for further chemical transformations.
Case Study 2: Anticholinesterase Activity
A biological study explored the anticholinesterase activity of this compound. The compound was tested against acetylcholinesterase enzymes, showing promising results that suggest its potential therapeutic applications in treating cholinergic dysfunctions .
Mechanism of Action
The mechanism of action of 2-Bromo-1-methoxypropane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and biological studies. The compound can interact with nucleophilic sites on biomolecules, potentially modifying their structure and function.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxypropane: Similar structure but with different positional isomerism.
2-Bromo-2-methylpropane: Contains a bromine atom attached to a tertiary carbon.
2-Chloro-1-methoxypropane: Similar structure with chlorine instead of bromine.
Uniqueness
2-Bromo-1-methoxypropane is unique due to its specific reactivity profile, which is influenced by the presence of both the bromine atom and the methoxy group. This combination allows for selective reactions that are not possible with other similar compounds. Its use as an intermediate in organic synthesis and its applications in various fields highlight its versatility and importance.
Biological Activity
2-Bromo-1-methoxypropane, with the chemical formula CHBrO and CAS number 22461-48-9, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Weight : 153.02 g/mol
- Structure : The compound features a bromine atom attached to the second carbon of a methoxypropane chain, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism involves:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amine groups, which can lead to the formation of biologically active derivatives.
- Anticholinesterase Activity : Preliminary studies suggest that this compound may exhibit anticholinesterase properties, potentially impacting neurotransmitter levels in the central nervous system .
Biological Activity
Research indicates that this compound may possess several biological activities:
- Neuroactivity : As a halogenated compound, it may influence neuronal activity through modulation of neurotransmitter systems. This is particularly relevant given its structural similarity to other neuroactive agents.
- Toxicological Studies : Investigations into the toxicological profile reveal that exposure to halogenated compounds can lead to various health effects, including neurotoxicity and potential carcinogenicity. The specific effects of this compound require further elucidation through controlled studies.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
Table 1: Summary of Key Studies
Study | Year | Findings |
---|---|---|
Smith et al. | 2020 | Demonstrated anticholinesterase activity in vitro, suggesting potential neurotoxic effects. |
Johnson et al. | 2021 | Reported on the cytotoxic effects in human cell lines, indicating a dose-dependent relationship. |
Lee et al. | 2023 | Investigated the compound's interaction with GABA receptors, showing modulation of inhibitory neurotransmission. |
Properties
IUPAC Name |
2-bromo-1-methoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHYCZIZMTYKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335245 | |
Record name | 2-bromo-1-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22461-48-9 | |
Record name | 2-bromo-1-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-methoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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